Vulgamycin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

肠菌素是一类由乳酸菌,特别是肠球菌属产生的细菌素。 这些化合物以其抗菌特性而闻名,特别是针对食源性病原体,如单核细胞增多性李斯特菌和芽孢杆菌属 . 肠菌素及其衍生物是聚酮类抗生素,在食品保存和作为潜在的治疗剂方面已显示出有效性 .

科学研究应用

作用机制

肠菌素通过破坏目标细菌的细胞膜来发挥其抗菌作用。 这种破坏导致膜电位的消散、内部ATP的损失,最终导致细胞死亡 . 分子靶标包括膜结合蛋白和脂质,这些对于细菌的存活至关重要 .

准备方法

合成路线和反应条件: 肠菌素的总合成涉及一系列复杂的酶促反应。 生物合成始于苯甲酸或苯丙氨酸的活化,然后是一系列克莱森缩合反应和酶促修饰 . 参与的关键酶包括EncM,它催化Favorskii样重排,以及EncN,它促进苯甲酸向酰基载体蛋白的ATP依赖性转移 .

工业生产方法: 肠菌素的工业生产通常涉及在受控条件下发酵肠球菌菌株。 发酵过程针对最大产量进行优化,然后进行纯化步骤,如硫酸铵沉淀和色谱法 .

化学反应分析

反应类型: 肠菌素会经历各种化学反应,包括氧化、还原和取代。这些反应对其抗菌活性和稳定性至关重要。

常见试剂和条件:

氧化: 通常涉及使用氧化剂,如过氧化氢。

还原: 通常采用还原剂,如硼氢化钠。

取代: 通常在碱性条件下使用亲核试剂,如氢氧根离子。

相似化合物的比较

肠菌素在细菌素中是独一无二的,因为它具有广谱活性并在各种条件下稳定。类似的化合物包括:

乳链菌肽: 另一种具有类似抗菌特性的细菌素,但在高温下稳定性较差。

乳酸片球菌素: 以其对李斯特菌属的有效性而闻名,但与肠菌素相比,其活性范围更窄.

肠菌素独特的结构和广谱活性使其成为食品保存和医药中各种应用的有希望的候选者。

属性

CAS 编号 |

59678-46-5 |

|---|---|

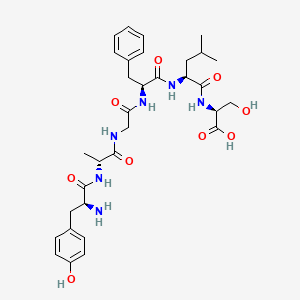

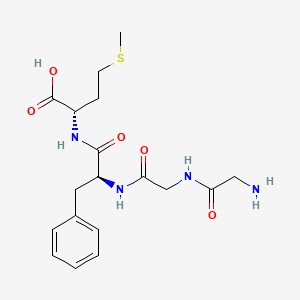

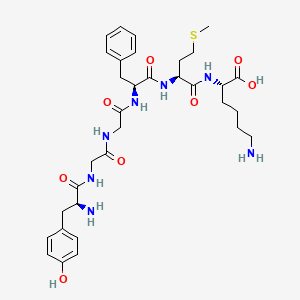

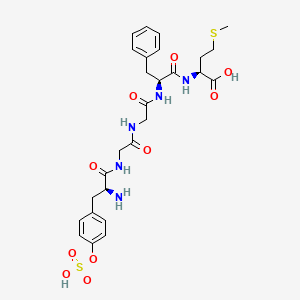

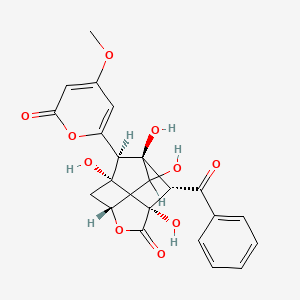

分子式 |

C22H20O10 |

分子量 |

444.4 g/mol |

IUPAC 名称 |

(1S,2S,3S,6R,8R,9S,10R)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one |

InChI |

InChI=1S/C22H20O10/c1-30-11-7-12(31-14(23)8-11)16-20(27)9-13-18(25)21(16,28)17(22(20,29)19(26)32-13)15(24)10-5-3-2-4-6-10/h2-8,13,16-18,25,27-29H,9H2,1H3/t13-,16-,17+,18-,20-,21+,22-/m1/s1 |

InChI 键 |

CTBBEXWJRAPJIZ-VHPBLNRZSA-N |

SMILES |

COC1=CC(=O)OC(=C1)C2C3(CC4C(C2(C(C3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O |

手性 SMILES |

COC1=CC(=O)OC(=C1)[C@@H]2[C@@]3(C[C@@H]4[C@H]([C@]2([C@@H]([C@]3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O |

规范 SMILES |

COC1=CC(=O)OC(=C1)C2C3(CC4C(C2(C(C3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

enterocin vulgamycin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do enterocins exert their antimicrobial activity?

A1: Enterocins primarily target the cell membrane of susceptible Gram-positive bacteria. [, ] This interaction often involves pore formation, leading to the disruption of membrane integrity and ultimately cell death. [, ] The specific mechanism can vary depending on the enterocin type and the target organism. For instance, some enterocins have been shown to dissipate the transmembrane electrical potential (ΔΨ) and induce the efflux of intracellular Adenosine triphosphate (ATP), further contributing to cell death. []

Q2: Do enterocins exhibit a bactericidal or bacteriostatic effect?

A2: While most enterocins are generally considered bactericidal, meaning they kill bacteria, their effect can depend on factors like concentration, target organism, and environmental conditions. [, , ] Some enterocins may display a bacteriostatic effect at lower concentrations, inhibiting bacterial growth rather than causing immediate death. []

Q3: Are there any post-translational modifications observed in enterocins?

A5: Yes, some enterocins undergo post-translational modifications that can influence their activity. For instance, enterocin F4-9 is glycosylated, meaning it has sugar molecules attached, which are essential for its antimicrobial activity. [] Other modifications, such as N-formylation and oxidation, have been observed in enterocins like L50A and L50B. []

Q4: How do structural modifications impact the activity of enterocins?

A8: Structural modifications, even subtle ones, can significantly influence the activity, potency, and target specificity of enterocins. [, ] For instance, altering the disulfide bond in enterocin A completely abolished its antibacterial activity, highlighting the importance of specific structural elements. [] Hybrid enterocins, created by combining fragments of different enterocins, have demonstrated improved antimicrobial activities compared to their natural counterparts. []

Q5: What are some strategies to improve the stability and solubility of enterocins?

A9: Various formulation strategies can be employed to enhance the stability, solubility, and bioavailability of enterocins. [, ] These include encapsulation in nanoparticles, conjugation with polymers, and the use of stabilizing agents. [] Such approaches can protect enterocins from degradation and improve their delivery to target sites.

Q6: What in vitro and in vivo models are used to evaluate the efficacy of enterocins?

A10: In vitro studies often involve cell-based assays to assess the antimicrobial activity of enterocins against various pathogens. [, ] Animal models, such as mice infected with Trichinella spiralis, have been used to investigate the in vivo antiparasitic potential of enterocins. [] Studies on their efficacy in treating wound infections and their potential anticancer activities are also underway. [, ]

Q7: Are there any known mechanisms of resistance to enterocins?

A11: While enterocins are promising antimicrobial agents, the emergence of resistance remains a concern. [] Some bacteria have developed mechanisms to counteract enterocin activity, such as altering their cell wall structure or producing enzymes that degrade enterocins. [] Further research is crucial to understand and mitigate the development of resistance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-chlorobenzoyl)amino]benzoic Acid](/img/structure/B1671281.png)